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Bis(1-methyl-1H-imidazol-2-yl)methanone

Cat. No.: B1621699
CAS No.: 62366-40-9
M. Wt: 190.2 g/mol
InChI Key: BBDFYGQFWQRHFH-UHFFFAOYSA-N
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Description

Significance of Imidazole-Derived Ligands in Contemporary Chemical Sciences

The imidazole (B134444) moiety, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in the field of chemical sciences. researchgate.net Its significance stems from its versatile coordination capabilities and its presence in numerous biologically important molecules, including the amino acid histidine, histamine, and purines. researchgate.netwikipedia.org In contemporary research, imidazole and its derivatives are highly valued as ligands in coordination chemistry. researchgate.netrsc.org The two nitrogen atoms within the ring provide excellent N-donor sites for complexation with a wide array of metal ions. rsc.org This has led to their extensive use in the rational design and synthesis of metal-organic frameworks (MOFs) and other coordination polymers, materials noted for their crystalline structures and potential applications in gas storage, separation, and catalysis. researchgate.netrsc.org

The electron-rich nature of the imidazole ring allows it to act as a potent sigma-donor, facilitating the formation of stable metal complexes. researchgate.net Furthermore, the structure of imidazole can be readily modified at the 1-, 2-, or 4-positions, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands. rsc.org This adaptability makes imidazole-based ligands crucial tools in the development of novel catalysts and functional materials. researchgate.net Beyond materials science, the imidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives being investigated and developed for their therapeutic potential, including anticancer, antifungal, and antihypertensive properties. wikipedia.org The ability of the imidazole core to engage in various biological interactions has made it a privileged structure in drug discovery.

Overview of the Chemical Structure and Unique Architectural Features of Bis(1-methyl-1H-imidazol-2-yl)methanone

This compound is a symmetric diketone derivative distinguished by a central carbonyl group that serves as a bridge between two 1-methylimidazole (B24206) rings. The IUPAC name for the compound is bis(1-methylimidazol-2-yl)methanone, and its chemical formula is C₉H₁₀N₄O.

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 62366-40-9
Molecular Formula C₉H₁₀N₄O
Molecular Weight 190.20 g/mol
InChI Key BBDFYGQFWQRHFH-UHFFFAOYSA-N

| Synonyms | BMIK, Bis(1-methyl-2-imidazolyl)ketone |

Architecturally, the molecule is designed to act as a bidentate chelating ligand. The nitrogen atoms at the 3-position of each imidazole ring are oriented to coordinate with a single metal center, forming a stable chelate ring. A key structural feature is the presence of methyl groups on the nitrogen atom at the 1-position of each imidazole ring. These methyl groups provide increased steric bulk around the coordination sphere and enhance the electronic stability of the molecule. This N-methylation prevents the deprotonation that can occur in related 1H-imidazole ligands, thus defining its specific coordination behavior. The rotational freedom around the bonds connecting the imidazole rings to the central carbonyl group allows for conformational flexibility, which can influence the geometry of the resulting metal complexes.

Historical Context of Research on this compound and Related Imidazole Derivatives

The scientific journey of imidazole derivatives began with the first reported synthesis of the parent imidazole ring in 1858 by the German chemist Heinrich Debus. wikipedia.org This initial discovery, achieved through the reaction of glyoxal (B1671930) and ammonia, opened the door to the vast field of heterocyclic chemistry. While this early synthesis had low yields, it laid the groundwork for the creation of a multitude of C-substituted imidazoles. wikipedia.org

The exploration of more complex imidazole-based structures, such as those with multiple imidazole rings, is a more recent development, driven by the expanding interest in coordination chemistry and materials science in the latter half of the 20th century and into the 21st century. The synthesis of ligands like this compound represents a targeted effort to create molecules with specific coordination properties. The development of such ligands was crucial for investigating the structure-property relationships in metal complexes and for the construction of advanced materials like coordination polymers. rsc.org The systematic study of bis-imidazole ligands has contributed significantly to understanding how ligand flexibility, conformation, and donor atom arrangement dictate the structure and function of supramolecular assemblies. rsc.org

Scope and Objectives of Current and Future Research Trajectories

Current and future research involving this compound and related ligands is focused on several key areas, primarily leveraging its function as a versatile ligand. A significant application that has been identified is its use as a highly selective colorimetric indicator for the photometric determination of iron(II) ions in aqueous solutions. This points to its potential in analytical chemistry for developing sensors and testing kits.

In the realm of coordination chemistry, the compound serves as a robust bidentate ligand for forming stable complexes with various transition metals. Future research is expected to further explore the catalytic properties of these metal complexes. Drawing parallels from related bis(1H-benzo[d]imidazol-2-yl)methanone complexes, there is potential for investigating the biological activity, such as antimicrobial or antiproliferative effects, of the metal chelates of this compound. researchgate.net

Furthermore, the broader field of imidazole-based ligands is rapidly advancing toward the design of novel functional materials. rsc.org There is a significant research boom in using imidazole derivatives to construct new metal-organic frameworks (MOFs) and coordination polymers. rsc.org While this compound's bidentate nature might favor the formation of discrete mononuclear complexes, its structural motifs are valuable for designing more complex, multi-component supramolecular systems. The ongoing objective is to rationally design and synthesize these advanced crystalline materials to achieve desirable properties for applications in fields such as catalysis, gas separation, and molecular sensing. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N4O B1621699 Bis(1-methyl-1H-imidazol-2-yl)methanone CAS No. 62366-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1-methylimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-12-5-3-10-8(12)7(14)9-11-4-6-13(9)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDFYGQFWQRHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404680
Record name Bis(1-methyl-1H-imidazol-2-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62366-40-9
Record name Bis(1-methyl-1H-imidazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2-(1-methyl-1H-imidazole-2-carbonyl)-1H-imidazole
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Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for Bis(1-methyl-1H-imidazol-2-yl)methanone

The preparation of this key heterocyclic ketone is accessible through various methodologies, including direct construction from imidazole (B134444) precursors, metal-facilitated processes, and oxidation of methylene-bridged analogues.

A one-pot synthesis method allows for the direct carbonylative coupling of 1-methylimidazole (B24206) using triphosgene (B27547) (bis(trichloromethyl) carbonate) as the carbonyl source. This reaction is typically performed in a solvent like dichloromethane, starting at a reduced temperature (0°C) and gradually warming to room temperature. The underlying mechanism involves the in situ formation of a reactive 1-methylimidazole-2-carbonyl chloride intermediate from the reaction between 1-methylimidazole and triphosgene. Subsequently, a second equivalent of 1-methylimidazole acts as a nucleophile, displacing the chloride to yield the final diketone product. This approach provides a straightforward route to the target compound from simple starting materials.

Table 1: Optimized Conditions for Direct Carbonylative Coupling

ParameterValueReference
Carbonyl SourceTriphosgene
Stoichiometry (Triphosgene)0.55 equivalents
SolventDichloromethane
Temperature0°C to Room Temperature
Reaction Time12 hours
Yield58–63%

The synthesis of this compound can be facilitated by the presence of metal salts, particularly through the oxidation of a precursor molecule. An iron(II)-mediated oxidation of bis(1-methylimidazol-2-yl)methane serves as a prime example. In this method, the reaction is conducted in an ethanol-water solvent system using iron(II) sulfate (B86663) (FeSO₄·7H₂O) under an oxygen atmosphere. The mechanism is proposed to proceed via radical intermediates, with molecular oxygen acting as the terminal oxidant. The presence of the Fe(II) salt is crucial for mediating the transformation.

Table 2: Reaction Parameters for Iron(II)-Mediated Synthesis

ParameterValueReference
Starting MaterialBis(1-methylimidazol-2-yl)methane
Metal SaltFeSO₄·7H₂O
Reagent Loading1.2 equivalents
SolventEthanol-Water (4:1 v/v)
AtmosphereO₂
Temperature60°C
Reaction Time20–24 hours
Yield68–72%

Oxidation of the methylene (B1212753) bridge in bis(1-methylimidazol-2-yl)methane is a common and effective strategy for forming the ketone. Besides the metal-mediated approach, a metal-free alternative involves using hydrogen peroxide (H₂O₂) in glacial acetic acid. This method requires reflux temperatures (118°C) and offers the advantage of avoiding metal residues in the final product. However, careful temperature control is necessary to prevent over-oxidation. Both the iron-mediated and peroxide-based methods represent viable oxidation pathways to the target compound. unifesp.br

Table 3: Comparison of Oxidation-Based Strategies

FeatureIron(II)-Mediated OxidationHydrogen Peroxide Oxidation
OxidantO₂ (with Fe(II) mediator)30% H₂O₂
SolventEthanol-WaterGlacial Acetic Acid
Temperature60°C118°C (Reflux)
Reaction Time20–24 hours5–6 hours
Yield68–72%65–70%
Reference

Advanced synthetic applications utilize derivatives of 2-acyl imidazoles in asymmetric catalysis. While not a direct synthesis of this compound itself, enantioselective nitrone cycloadditions with β-substituted α,β-unsaturated 2-acyl imidazoles are catalyzed by chiral bis(oxazolinyl)pyridine-cerium(IV) triflate complexes. nih.govresearchgate.net For instance, a substrate like (E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one undergoes a [3+2] cycloaddition with a nitrone. This reaction does not produce the title ketone but rather complex, enantioenriched isoxazolidine (B1194047) products, which are valuable intermediates for synthesizing densely functionalized β'-hydroxy-β-amino acid derivatives. nih.govresearchgate.net

Advanced Reaction Conditions and Optimization Strategies

The development of specialized catalysts and the optimization of reaction conditions are crucial for achieving high selectivity and efficiency in modern synthetic chemistry.

The field of asymmetric synthesis has seen significant advances through the development of specific chiral catalysts. For cycloaddition reactions involving acyl imidazole substrates, chiral Ce(IV) pyridyl-bis(oxazoline) complexes have proven effective. nih.gov These Lewis acid catalysts coordinate to the 2-acyl imidazole, activating it for the enantioselective addition of the nitrone. nih.govresearchgate.net The reaction is typically conducted at low temperatures (0°C) under an inert atmosphere (N₂) to maximize stereocontrol. The catalyst loading is kept to a catalytic amount (5–10 mol%), and the reaction proceeds over 20–36 hours. The development of such catalysts is key to producing optically active isoxazolidines, which are versatile building blocks in organic synthesis. nih.govorganic-chemistry.org

Table 4: Catalytic Protocol for Enantioselective Nitrone Cycloaddition

ParameterValue/ConditionReference
Substrate(E)-1-(1-methyl-1H-imidazol-2-yl)but-2-en-1-one
CatalystChiral Ce(IV) pyridyl-bis(oxazoline) complex nih.gov
Catalyst Loading5–10 mol%
Co-reactantNitrone oxide (1.2 equiv)
SolventEthyl Acetate (B1210297) (EtOAc)
Temperature0°C
AtmosphereN₂
Reaction Time20–36 hours

Role of Controlled Atmospheres (e.g., Nitrogen)

The synthesis of this compound and its derivatives can be sensitive to atmospheric conditions, particularly the presence of oxygen and moisture. To ensure reproducibility and prevent the formation of undesired byproducts, syntheses are often conducted under a controlled, inert atmosphere, such as dry nitrogen or argon. researchgate.netrsc.org

One documented method for the synthesis of related bis-imidazole compounds involves the reaction of a substituted imidazole with a coupling agent in a dry solvent under a nitrogen atmosphere. For instance, the synthesis of bis[2-(1-methyl-1H-imidazol-2-yl-3-iosulfanyl)-6-(1-methyl-1H-imidazol-2-ylsulfanyl)pyridine] is carried out under a nitrogen atmosphere using dry, deoxygenated solvents to prevent oxidation and other side reactions. researchgate.net Similarly, enantioselective syntheses involving cerium(IV)-catalyzed cycloadditions to form derivatives of this compound are performed under a nitrogen atmosphere at low temperatures to maintain the stereoselectivity and yield of the reaction. The use of flame-dried glassware is also a common practice in these syntheses to eliminate any adsorbed moisture. rsc.org

The primary reasons for employing a controlled atmosphere include:

Prevention of Oxidation: The imidazole ring and other reactive intermediates can be susceptible to oxidation by atmospheric oxygen, which can lead to the formation of N-oxides or other oxidized byproducts.

Exclusion of Moisture: Many of the reagents used in the synthesis, such as organometallic catalysts or highly reactive coupling agents like triphosgene, are sensitive to hydrolysis. The presence of water can lead to the decomposition of these reagents and a significant reduction in the yield of the desired product.

Ensuring Reaction Specificity: By creating an inert environment, the reaction is more likely to proceed through the desired pathway, minimizing the formation of side products and simplifying the subsequent purification process.

Influence of Solvent Systems and Temperature on Reaction Efficiency

A common one-pot synthesis of this compound involves the carbonylative coupling of 1-methylimidazole with a phosgene (B1210022) equivalent, such as triphosgene. This reaction is typically performed in an aprotic solvent, like dichloromethane, at a controlled temperature. The reaction proceeds through the in-situ formation of a reactive N-acylimidazolium intermediate. The stability and reactivity of this intermediate are highly dependent on the solvent's polarity. nih.gov

Solvent Effects: Aprotic solvents are generally preferred for this type of synthesis. Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates product isolation. The polarity of the solvent can influence the rate of formation and the stability of the charged imidazolium (B1220033) intermediate. In more polar aprotic solvents, the stabilization of charged intermediates can be enhanced, potentially increasing the reaction rate. However, excessively polar solvents might also promote side reactions. For the synthesis of related bis(1H-indazol-1-yl)methane, dimethyl sulfoxide (B87167) (DMSO) has been used as both a solvent and a methylene source at high temperatures. mdpi.com

Temperature Effects: The synthesis of this compound via carbonylative coupling is often initiated at a low temperature, such as 0 °C, to control the initial exothermic reaction between 1-methylimidazole and triphosgene. After the initial addition, the reaction is typically allowed to warm to room temperature and stirred for several hours to ensure completion. For other related syntheses, such as the iron(II)-mediated oxidation of bis(1-methylimidazol-2-yl)methane, a higher temperature of 60 °C is employed to drive the reaction to completion over a 24-hour period. In the synthesis of bis(1H-indazol-1-yl)methane, a high temperature of 175 °C was found to be optimal for the one-pot reaction. mdpi.com This highlights that the optimal temperature is highly dependent on the specific synthetic route.

Table 1: Influence of Reaction Conditions on the Synthesis of this compound and Related Compounds

Synthetic MethodReactantsSolventTemperatureYieldReference
Carbonylative Coupling1-Methylimidazole, TriphosgeneDichloromethane0 °C to RT58-63%
Iron(II)-Mediated Oxidation (of the methane (B114726) precursor)Bis(1-methylimidazol-2-yl)methane, Fe(II) sulfate, O₂Ethanol-water (4:1)60 °C68-72%
Hydrogen Peroxide Oxidation (of the methane precursor)Bis(1-methylimidazol-2-yl)methane, 30% H₂O₂Glacial Acetic AcidReflux (118 °C)65-70%
Metal-Catalyzed Dimerization (of indazole)1H-Indazole, Metal CatalystDMSO175 °CHigh mdpi.com

Purification and Stereochemical Resolution Techniques

Flash column chromatography is a standard and effective technique for the purification of this compound from crude reaction mixtures. bris.ac.ukrsc.org This method allows for the rapid separation of the desired product from unreacted starting materials, catalysts, and byproducts based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. rsc.org

The choice of eluent system is critical for achieving good separation. For nitrogen-containing heterocyclic compounds like this compound, which can range from moderately to highly polar, a mixture of a non-polar solvent (such as hexanes or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane) is commonly used. mdpi.com For particularly polar compounds, a small percentage of methanol (B129727) can be added to the eluent system; however, it is generally kept below 10% to avoid dissolving the silica gel. researchgate.net In some cases, for basic compounds, the addition of a small amount of a base like triethylamine (B128534) (around 0.1%) to the eluent can improve the peak shape and reduce tailing by neutralizing the acidic sites on the silica gel. mdpi.com

A general procedure for the purification of a related imidazole derivative involved flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. nih.gov For the purification of other N-protected imidazoles, various solvent systems such as ethyl acetate/methanol have been employed. rsc.org The progress of the separation is typically monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. rsc.orgchemistryhall.com

Table 2: General Eluent Systems for Flash Chromatography of Imidazole and Related Compounds

Compound TypeTypical Eluent System(s)Additives (if necessary)Reference(s)
Normal Polarity Organic CompoundsEthyl Acetate/Hexane (B92381) (10-50% EtOAc)- researchgate.net
Polar Organic Compounds100% Ethyl Acetate or Methanol/Dichloromethane (e.g., 5% MeOH)- researchgate.net
Basic Nitrogen-Containing CompoundsEthyl Acetate/Hexane or Dichloromethane/MethanolTriethylamine (~0.1%) mdpi.com
N-protected Imidazole DerivativesEthyl Acetate/Hexane or Ethyl Acetate/Methanol- rsc.orgnih.gov

While this compound itself is achiral, many of its derivatives, particularly those synthesized through stereoselective reactions, can be chiral. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and isolation of enantiomers from a racemic mixture on a larger scale than analytical HPLC. nih.govptfarm.pl This technique is crucial for obtaining enantiomerically pure compounds for further studies. ptfarm.pl

The separation of enantiomers by HPLC relies on the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have been shown to be effective for the separation of a broad range of chiral compounds, including imidazole derivatives. ptfarm.plnih.govpsu.edu The choice of the specific CSP and the mobile phase composition are critical for achieving successful enantioseparation.

For the separation of chiral imidazole derivatives, columns such as Chiralcel OJ, which contains cellulose tris(4-methylbenzoate), have been successfully employed. ptfarm.pl The mobile phase typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as an alcohol (e.g., 2-propanol, ethanol). ptfarm.pl In some cases, the addition of a small amount of an amine, like diethylamine (B46881) (DEA), to the mobile phase can improve the resolution and peak shape. ptfarm.pl The development of a preparative HPLC method often begins with analytical scale experiments to screen different CSPs and mobile phases to find the optimal conditions for separation. psu.edu Once optimized, the method can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers. ptfarm.pl

Table 3: Chiral Stationary Phases and Mobile Phase Modifiers for HPLC Separation of Imidazole Derivatives

Chiral Stationary Phase (CSP) TypeExample ColumnsCommon Mobile Phase ModifiersReference(s)
Polysaccharide-based (Cellulose)Chiralcel OD, Chiralcel OJHexane/Ethanol, Hexane/2-Propanol, with or without Diethylamine (DEA) ptfarm.plnih.gov
Polysaccharide-based (Amylose)Chiralpak ADSimilar to cellulose-based CSPs nih.gov
Cyclodextrin-basedCyclobond INormal and reversed-phase modes psu.edu

Chemical Reactivity and Derivatization Pathways of this compound

This compound can undergo oxidation reactions under specific conditions to yield corresponding oxidized products, such as N-oxides. The imidazole ring is susceptible to oxidation, and the reaction conditions can be controlled to achieve the desired transformation.

One common method for the oxidation of related imidazole compounds is the use of hydrogen peroxide in acetic acid. unifesp.br For example, bis-(1H-benzimidazol-2-yl)-methane has been successfully oxidized to bis-(1H-benzimidazol-2-yl)-methanone using this method. unifesp.br This suggests that a similar approach could be applicable to this compound to potentially form its N-oxide derivatives. The reaction typically involves heating the substrate with a 30% aqueous solution of hydrogen peroxide in glacial acetic acid at reflux temperatures.

The characterization of the oxidized products is essential to confirm the structure and purity. This is typically achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The formation of an N-oxide can be identified by the appearance of a characteristic N-O stretching vibration. The C=O stretch of the ketone group in the starting material is typically observed around 1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for elucidating the structure of the oxidized product. The chemical shifts of the protons and carbons in the imidazole rings will be affected by the presence of the N-oxide group. For the starting material, the ¹H-NMR spectrum in CDCl₃ shows a singlet for the N-CH₃ groups at approximately δ 3.65 ppm and multiplets for the imidazole protons between δ 7.12 and 7.58 ppm. The ¹³C-NMR spectrum shows the carbonyl carbon at δ 162.5 ppm. Upon oxidation, shifts in these signals would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular formula of the oxidized product by providing a precise mass measurement.

Table 4: Spectroscopic Data for this compound

Spectroscopic TechniqueKey IdentifiersReference
¹H-NMR (400 MHz, CDCl₃)δ 3.65 (s, 6H, N-CH₃), 7.12–7.58 (m, 4H, imidazole-H)
¹³C-NMRδ 162.5 (C=O), 137.2 (C-N), 34.1 (N-CH₃)
FT-IR1680 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N)

Reduction Reactions and Analysis of Reduced Derivatives

The carbonyl group of this compound is susceptible to reduction, a common transformation for ketones. This reaction typically involves the use of a reducing agent to convert the ketone into a secondary alcohol.

Detailed Research Findings: The reduction of the central ketone in bis(imidazol-2-yl)methanone systems is a well-established method for producing their corresponding alcohol derivatives. nih.gov Studies on related C-2 aroyl imidazole derivatives have demonstrated that this transformation can be efficiently achieved under mild conditions using sodium borohydride (B1222165) (NaBH₄). nih.gov This process converts the methanone (B1245722) bridge into a methanol bridge, yielding bis(1-methyl-1H-imidazol-2-yl)methanol. oakwoodchemical.com The resulting secondary alcohol, bis(1-methyl-1H-imidazol-2-yl)methanol, is a key derivative with its own distinct chemical properties and potential for further synthetic modifications. nih.govoakwoodchemical.com The general transformation is a nucleophilic addition of a hydride ion to the carbonyl carbon.

Table 1: Reduction of this compound

Starting Material Reagent Product Reference

The analysis of the reduced product, bis(1-methyl-1H-imidazol-2-yl)methanol, would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to confirm the disappearance of the ketone carbonyl signal and the appearance of a new signal for the hydroxyl proton and the methine proton. Infrared (IR) spectroscopy would show the appearance of a broad O-H stretching band.

Substitution Reactions Occurring on the Imidazole Rings

The imidazole rings in this compound are aromatic heterocyclic systems that can undergo substitution reactions. In many imidazole compounds, the N-H proton is acidic and can be removed by a base, allowing for N-substitution. nih.gov However, in the case of this compound, this position is already occupied by a methyl group. Therefore, substitution reactions are directed towards the carbon atoms of the imidazole rings.

Detailed Research Findings: The imidazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic substitution. In related benzimidazole (B57391) systems, the NH group acts as a site for electrophilic substitution. nih.gov For N-methylated imidazoles, electrophilic attack is still possible on the ring carbons. The specific position of substitution (C4 or C5) is influenced by the electronic effects of the substituents already present, namely the N-methyl group and the central carbonyl bridge. Computational and experimental studies on related systems help predict the regioselectivity of these reactions. researchgate.net

While specific documented examples of substitution reactions directly on this compound are not extensively detailed in the provided search context, the general principles of imidazole chemistry suggest that reactions such as halogenation, nitration, and sulfonation could be feasible under appropriate conditions, leading to a variety of substituted derivatives.

Synthesis and Characterization of Novel this compound Derivatives and Analogues

The core structure of this compound serves as a scaffold for the synthesis of a wide range of novel derivatives and analogues. globaljournals.org These synthetic efforts often focus on modifying the imidazole rings, replacing them with other heterocycles, or creating more complex molecular architectures.

Detailed Research Findings: The synthesis of bis-imidazole derivatives is a significant area of research. globaljournals.org Various synthetic routes have been developed to produce novel analogues with diverse functionalities.

Metal Complexes: Bis-imidazole compounds, including benzimidazole analogues like bis(1H-benzo[d]imidazol-2-yl)methanone, act as ligands to form stable complexes with various metal ions such as Zinc(II), Nickel(II), Copper(II), and Iron(III). researchgate.net These complexes are characterized using elemental analysis, IR, NMR, and mass spectrometry, with studies often suggesting an octahedral geometry for the metal chelates. researchgate.net

Derivatives via Multi-component Reactions: Efficient one-pot synthesis methods have been reported for creating novel bis-imidazole derivatives from various aldehydes, benzyl, and ammonium (B1175870) acetate. globaljournals.org

N-Oxide Derivatives: Researchers have synthesized bis[1H-imidazole 3-oxides] through three-component reactions involving α-(hydroxyimino) ketones, formaldehyde, and alkane-1,ω-diamines. These N-oxide derivatives can be subsequently transformed into other bis-imidazole species, such as bis[2H-imidazol-2-ones] and bis[2H-imidazole-2-thiones], or deoxygenated to form the parent bis-imidazole.

Analogues with Different Linkers: Synthetic strategies have been employed to create analogues where the central carbonyl group is replaced by other linkers. For instance, bis-imidazolyl phenyl butadiyne derivatives have been synthesized as part of research into new chemical entities. nih.gov

Characterization of these novel compounds is comprehensive, utilizing a suite of analytical techniques.

Table 2: Spectroscopic Data for a Representative Bis-imidazole Analogue

Technique Compound Key Observations Reference
¹H NMR (S)-5-(3-Iodophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole δ 7.81 (ddd, J = 8.2, 7.7, 0.5 Hz, 1H), 7.70 (ddd, J = 1.7, 1.5, 0.5 Hz, 1H), 4.61 (dd, J = 7.7, 6.9 Hz, 1H) nih.gov
¹³C NMR (4-Iodophenyl)(4-(4-iodophenyl)-1H-imidazol-2-yl)methanol δ=150.6, 141.7, 137.4, 137.1, 128.6, 126.5, 93.1, 91.2, 69.4 nih.gov
IR Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate 2950 (C–H aliphatic stretching),1708 (C=O stretching), 1570 (C=N stretching) nih.gov

These synthetic and characterization efforts continually expand the library of bis-imidazole compounds, paving the way for the exploration of their properties and applications. globaljournals.org

Coordination Chemistry of Bis 1 Methyl 1h Imidazol 2 Yl Methanone

Ligand Properties and Coordination Modes of Bis(1-methyl-1H-imidazol-2-yl)methanone

Elucidation of Bidentate Ligand Behavior

This compound, a symmetric molecule featuring two 1-methylimidazole (B24206) rings connected by a carbonyl linker, exhibits versatile ligand properties, primarily acting as a bidentate chelator. Its coordination behavior is characterized by the involvement of the nitrogen atoms of the imidazole (B134444) rings and, in some cases, the oxygen atom of the central carbonyl group.

The most common coordination mode involves the nitrogen atoms from the two imidazole rings binding to a metal center, forming a stable chelate ring. This N,N'-bidentate behavior is well-documented in its complexes with transition metals such as iron(II). berkeley.edu In these instances, the ligand, abbreviated as L, coordinates to the metal ion through the N3 atoms of both imidazole moieties, as seen in complexes like [Fe(L)₃]²⁺ and [FeCl₂(L)₂]. berkeley.edu This mode of coordination is responsible for its application as a colorimetric indicator for Fe(II), where the complex formation leads to a distinct color change. ljmu.ac.uk

Interestingly, the coordination behavior can be influenced by the nature of the metal ion. In complexes with lanthanides, such as dysprosium(III), this compound has been shown to function as a neutral N,O-donor ligand. In this mode, one of the imidazole nitrogens and the carbonyl oxygen atom coordinate to the metal center. This flexibility in donation mode highlights the ligand's ability to adapt to the electronic and steric requirements of different metal ions.

Exploration of Multidentate Ligand Design Principles (e.g., Janus-head type ligands)

The design of multidentate ligands is a cornerstone of coordination chemistry, enabling fine control over the geometry and properties of metal complexes. A specific area of interest is the development of "Janus-head" ligands, which are characterized by having two distinct coordination sites, often with different donor atoms or steric properties. This asymmetry allows for the selective binding of different metal ions or the creation of heterometallic complexes with unique reactivity.

While this compound is a symmetric molecule, its study provides insight into the principles of multidentate ligand design. In its typical N,N'-bidentate coordination, it functions as a symmetric chelate, analogous to well-known ligands like 2,2'-bipyridyl. However, the potential for N,O-coordination introduces an element of asymmetry in its function, if not its inherent structure. This dual-coordination capability, engaging either two nitrogen donors or a nitrogen and an oxygen donor, shows how a seemingly simple symmetric ligand can offer multiple binding possibilities. berkeley.edu

True Janus-head ligands are typically constructed by covalently linking two different heterocyclic donor systems. This compound, with its identical imidazole units, does not fit the classic definition of a Janus-head ligand. Its structure serves as a point of contrast, emphasizing that the "two-faced" character of Janus ligands arises from built-in chemical disparity between the binding sites, a feature not present in this symmetrical ketone.

Metal Complex Formation and Comprehensive Characterization

Complexation Studies with Transition Metals (e.g., Iron(II), Dysprosium)

The ability of this compound to form stable complexes with a variety of metals has been a subject of significant research. Its interactions with transition metals and lanthanides are particularly notable.

Iron(II): The complexation of this compound with iron(II) is well-established. The ligand readily forms a stable complex with Fe(II) ions in aqueous solutions, a reaction that underpins its use as a highly selective colorimetric indicator for this specific ion. ljmu.ac.uknih.gov The formation of tris-chelate complexes, [Fe(L)₃]²⁺, results in intensely colored solutions, allowing for photometric determination of iron concentrations. berkeley.eduljmu.ac.uk The coordination involves the two imidazole nitrogen atoms binding to the iron center, creating a robust coordination sphere. berkeley.edu

Dysprosium(III): The coordination chemistry of this ligand extends to the lanthanide series. Studies have shown its incorporation into dysprosium(III) complexes, where it can influence the resulting magnetic properties. In a reported heteroleptic complex, [Dy(dbm)₃(L)] (where dbm is dibenzoylmethanide), the ligand acts as a neutral N,O-donor. This type of complex is of interest in the field of Single-Molecule Magnets (SMMs), where the ligand field provided by the coordinating atoms plays a crucial role in inducing the magnetic anisotropy required for SMM behavior. The rigidity of the ligand is noted to help minimize quantum tunneling of magnetization, a key factor for enhancing SMM performance.

Synthesis and Structural Definition of Homoleptic and Heteroleptic Metal Complexes

Both homoleptic and heteroleptic complexes of this compound have been synthesized and characterized, primarily with iron(II).

Homoleptic Complexes: A homoleptic complex is one in which a central metal atom is coordinated to only one type of ligand. The complex Tris[this compound-κ²N³]iron(II) dichloride, [Fe(L)₃]Cl₂, is the first structurally defined homoleptic tris[bis(imidazol-2-yl)ketone]-metal complex. berkeley.edu In this compound, three molecules of the ligand surround a single iron(II) ion, with each ligand acting as an N,N'-bidentate donor.

Heteroleptic Complexes: Heteroleptic complexes contain more than one type of ligand coordinated to the metal center. An example involving this compound is cis-bis[this compound-κ²N³]dichloroiron(II), [FeCl₂(L)₂]. berkeley.edu Here, two ligand molecules and two chloride ions coordinate to the iron(II) center. Another example is the dysprosium complex [Dy(dbm)₃(L)], which features both the title ligand and three dibenzoylmethanide ligands. The ability to form such mixed-ligand systems is critical for tuning the electronic, steric, and functional properties of the final metal complex.

Structural Elucidation via Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline materials, including metal complexes. This technique has been instrumental in characterizing complexes of this compound.

Table 1: Crystallographic and Structural Data for Selected Iron(II) Complexes

ComplexFormulaDescriptionCoordination Environment of Fe(II)Source
Homoleptic Complex[Fe(C₉H₁₀N₄O)₃]Cl₂·5.5H₂OFirst structurally characterized homoleptic tris[bis(imidazol-2-yl)ketone]-metal complex.Six-coordinate, with three N,N'-bidentate ligands. berkeley.edu
Heteroleptic Complex[FeCl₂(C₉H₁₀N₄O)₂]A pair of monodentate chloro donors supplants one bidentate ligand.Six-coordinate, with two N,N'-bidentate ligands and two cis-chloro ligands. berkeley.edu
Binuclear Complex[Fe₂Cl₄(C₉H₁₀N₄O)₂]Centrosymmetric binuclear compound with bridging chloride ligands.Five-coordinate, square pyramidal. berkeley.edu

Spectroscopic Investigations of Metal Complexes (e.g., UV-Vis, NMR, IR)

The coordination of this compound (bik) to metal centers induces significant changes in its spectroscopic signatures, providing valuable insight into the nature of the metal-ligand bonding. While detailed NMR studies on its diamagnetic complexes are not extensively documented in the provided sources, IR, UV-Vis, and Mössbauer spectroscopy have been pivotal in characterizing its paramagnetic complexes, particularly with iron.

In general, the infrared (IR) spectra of metal complexes of ligands analogous to bik show shifts in the vibrational frequencies of the carbonyl (C=O) group and the imidazole ring upon coordination. ynu.edu.cn These shifts are indicative of the electronic changes in the ligand framework resulting from the donation of electron density to the metal center.

The electronic absorption spectra (UV-Vis) are particularly informative for transition metal complexes. For instance, the formation of the [Fe(II)(bik)3]2+ species results in a distinct blue color, indicating strong absorption in the visible region of the spectrum. nih.govnih.gov This is characteristic of metal-to-ligand charge transfer (MLCT) bands.

Mössbauer spectroscopy has been instrumental in elucidating the electronic state of iron complexes. For the dinuclear complex Fe(III)2(μ-OH)2(bik)44, the ⁵⁷Fe isomer shift (δ) was found to be 0.45 mm s⁻¹ and the quadrupole splitting (ΔE_Q) was 0.26 mm s⁻¹ at 80 K. nih.gov These parameters are consistent with the presence of two identical high-spin iron(III) sites within the complex. nih.gov Furthermore, variable-temperature magnetic susceptibility measurements of the Fe(II)(bik)32 complex revealed spin-crossover (SCO) behavior. nih.govnih.gov

Spectroscopic Data for this compound Metal Complexes

ComplexSpectroscopic TechniqueKey FindingsSource(s)
Fe(III)2(μ-OH)2(bik)44Mössbauer Spectroscopy (80 K)δ = 0.45 mm s⁻¹; ΔE_Q = 0.26 mm s⁻¹. Confirms two identical high-spin Fe(III) sites. nih.gov
Fe(II)(bik)32Magnetic SusceptibilityExhibits spin-crossover (SCO) behavior with thermal hysteresis. nih.govnih.gov
[Fe(II)(bik)3]2+UV-Vis SpectroscopyFormation of a distinct blue-colored species. nih.govnih.gov

Geometrical and Electronic Structures of this compound Metal Complexes

Determination of Coordination Geometries (e.g., Distorted Square Antiprism, Trigonal Bipyramidal, Square Pyramidal)

The ligand this compound typically acts as a bidentate chelating agent, coordinating through the nitrogen atoms of its two imidazole rings. This coordination mode facilitates the formation of various geometries depending on the metal-to-ligand ratio and the presence of other coordinating species.

X-ray crystallography has confirmed several coordination environments. An octahedral geometry is observed in the homoleptic tris-chelate complex, [Fe(C9H10N4O)3]Cl2, where three bidentate 'bik' ligands coordinate to a single iron(II) center. researchgate.net For analogous benzimidazole-based ligands, octahedral geometries are also commonly suggested for their metal chelates. researchgate.net

A square pyramidal geometry has been identified in a binuclear iron(II) complex, [Fe2Cl4(C9H10N4O)2]. researchgate.net In this structure, each five-coordinate iron atom has a chloro ligand at its apex, with the base of the pyramid formed by two bidentate ligand arrays and a bridging chloride ligand. researchgate.net

While specific examples of distorted square antiprism or trigonal bipyramidal geometries with this exact ligand are not detailed in the provided search results, the versatility of the bidentate chelate structure allows for the possibility of such coordination environments under appropriate synthetic conditions.

Confirmed Coordination Geometries for this compound (bik) Complexes

Coordination GeometryExemplar ComplexDescriptionSource(s)
Octahedral[Fe(bik)3]Cl2A homoleptic tris-chelate complex with three bidentate 'bik' ligands around one Fe(II) center. researchgate.net
Square Pyramidal[Fe2Cl4(bik)2]A binuclear complex where each Fe(II) center is five-coordinate. researchgate.net

Comparative Studies of Iron(II) and Iron(III) Species in Similar Coordination Environments

The 'bik' ligand supports both iron(II) and iron(III) oxidation states, allowing for direct comparisons of their structural and electronic properties. A newly synthesized dinuclear complex, Fe(III)2(μ-OH)2(bik)44, features two high-spin iron(III) centers antiferromagnetically coupled through two bridging hydroxide (B78521) groups. nih.govnih.gov The Fe-O distances are short (1.941(2)/1.949(2) Å) and the Fe···Fe separation is 3.0723(6) Å. nih.govnih.gov Mössbauer spectroscopy confirms that the two iron(III) sites are identical. nih.gov

Interestingly, this dinuclear Fe(III) complex undergoes spontaneous reduction in methanol (B129727) to yield the mononuclear, blue-colored [Fe(II)(bik)3]2+ species. nih.govnih.gov This Fe(II) complex, Fe(II)(bik)32, displays markedly different electronic behavior, exhibiting spin-crossover (SCO) with thermal hysteresis, which is sensitive to the presence of co-crystallized solvent molecules. nih.govnih.gov The ability of the same ligand framework to stabilize a magnetically coupled dinuclear Fe(III) species and a mononuclear spin-crossover Fe(II) complex highlights the electronic flexibility imparted by the 'bik' ligand.

Influence of Ligand Topology on Reactivity and Electronic Properties within Metal Complexes

The specific topology of this compound—comprising two N-methylated imidazole rings linked by a carbonyl group—has a profound influence on the reactivity and properties of its metal complexes. This is evident when compared to structurally similar ligands. For example, the related ligand bis(2-pyridyl)ketone (bpk) readily hydrates to form a geminal diol upon coordination to Fe(III) in the presence of water. nih.gov In stark contrast, the 'bik' ligand does not undergo this hydration under similar conditions, a difference attributed to the electronic nature of the imidazole rings compared to pyridine. nih.gov

Systematic variations in the structure of imidazole-containing ligands, such as methylation patterns and the nature of the linker, are known to cause significant differences in the electrochemical properties and reactivity of their metal complexes. chemrxiv.org The N-methylation in 'bik' enhances steric bulk and electronic stability compared to its non-methylated counterpart. This modification in ligand topology directly impacts the coordination environment and can favor the formation of mononuclear complexes over the more rigid frameworks sometimes seen with tris-imidazole ligands.

Stability and Reactivity of Coordination Compounds

Factors Governing the Formation of Stable Metal Complexes

The formation of stable metal complexes with this compound is governed by several key factors inherent to the ligand and the metal ion.

Chelate Effect : As a bidentate N,N-donor ligand, 'bik' forms a stable five-membered chelate ring with metal ions. This chelate effect, an entropically favorable process, significantly enhances the thermodynamic stability of the resulting complexes compared to those formed with analogous monodentate imidazole ligands. The formation of the stable [Fe(II)(bik)3]2+ complex is a clear example of this principle. nih.govnih.govresearchgate.net

Donor Atom Properties : The stability of the complexes is also influenced by the electronic properties of the donor nitrogen atoms. For analogous ligands, theoretical calculations have shown that donor atoms with high negative Mulliken charges exhibit a priority for coordination, leading to more stable structures. researchgate.net

Nature of the Metal Ion : The Lewis acidity of the metal ion plays a crucial role. Iron(III), being a strong Lewis acid due to its high charge and small ionic radius, can form highly robust and stable complexes. mdpi.com This is demonstrated by the formation of the stable dinuclear [Fe(III)2(μ-OH)2(bik)4]4+ core. nih.govnih.gov

Impact of Steric Bulk and Electronic Stability from N-Methyl Groups on Coordination

The presence of methyl groups on the N1-position of the imidazole rings in this compound profoundly influences its coordination behavior with metal ions. This influence is a direct consequence of the interplay between steric and electronic effects, which dictates the stability, structure, and reactivity of the resulting metal complexes.

Electronic Effects:

The N-methyl group is an electron-donating group. This inductive effect increases the electron density on the imidazole ring, which in turn enhances the basicity of the coordinating imine nitrogen atom (N3). wikipedia.orgacs.org N-methylimidazole, for instance, is slightly more basic than its unsubstituted imidazole counterpart. wikipedia.org An increase in the basicity of a ligand generally correlates with the formation of more stable metal complexes. researchgate.net Studies on various imidazole-type ligands have demonstrated a linear relationship between the ligand's basicity (pKa) and the stability constant (log K) of the metal complexes they form. researchgate.net Therefore, the N-methylation in this compound is expected to contribute to enhanced thermodynamic stability of its coordination compounds.

Furthermore, replacing the acidic proton on the N1-nitrogen with a methyl group prevents deprotonation. This is significant because, in unsubstituted imidazole complexes, the N-H proton can become quite acidic upon coordination to a metal ion, leading to the formation of imidazolate bridges and more complex polynuclear structures. wikipedia.org By eliminating this possibility, the N-methyl groups ensure that the ligand acts as a simple, neutral bidentate donor, simplifying the resulting coordination chemistry.

Steric Effects:

While electronically favorable, the N-methyl groups also introduce steric bulk near the coordination site. This steric hindrance can influence the geometry of the metal complex and its coordination number. In some cases, bulky substituents on an imidazole ring can lead to steric clashes with other ligands in the coordination sphere, potentially distorting the ideal geometry (e.g., octahedral). wikipedia.org Research on related ligands, such as 2-methylimidazoles, has shown them to be bulky ligands that can cause steric strain. wikipedia.org

For this compound, the steric demand of the two N-methyl groups can affect the "bite angle" of the chelate and influence how the ligand packs around a metal center. In some systems, the introduction of a methyl group has been observed to cause a deformation of the imidazole ring's planarity, which can affect the formation and properties of the final complex. nih.gov However, the steric hindrance from a methyl group is relatively modest compared to larger alkyl or aryl substituents. acs.org Its impact is often a subtle modulation of the complex's structure rather than a complete blockage of coordination, allowing for the formation of stable complexes with various metal ions.

The combined steric and electronic contributions of the N-methyl groups make this compound a versatile ligand, forming stable chelate complexes suitable for applications in catalysis and materials science.

Interactive Data Table: Comparison of N-H and N-Methyl Imidazole Ligand Properties

The following table summarizes the general effects of N-methylation on the coordination properties of imidazole-based ligands, based on the principles discussed.

FeatureUnsubstituted Imidazole (N-H)N-Methyl Imidazole (N-CH₃)Impact on Coordination
Electronic Effect Lower basicityHigher basicity wikipedia.orgN-methylation increases ligand donor strength, generally leading to more stable metal complexes. researchgate.net
Steric Hindrance MinimalModerate wikipedia.orgThe methyl group adds some steric bulk, which can influence complex geometry and ligand packing.
Acidity of N1 Acidic proton presentNo acidic protonN-methylation prevents deprotonation and the formation of imidazolate-bridged polynuclear species. wikipedia.org
Coordination Mode Can act as a neutral ligand or a bridging anionic ligandActs as a neutral bidentate ligandProvides simpler, more predictable coordination behavior.

Catalytic Applications and Mechanistic Investigations

Bis(1-methyl-1H-imidazol-2-yl)methanone as a Fundamental Component in Catalytic Systems

This compound, also known as bik, is a symmetric ketone featuring two 1-methylimidazole (B24206) rings connected by a central carbonyl group. This structure serves as a versatile N,N-bidentate ligand in coordination chemistry. nih.gov The nitrogen atoms of the imidazole (B134444) rings readily chelate to various metal ions, forming stable complexes that are subjects of study for their catalytic potential. nih.gov

The utility of this compound in catalytic systems stems from its electronic and steric properties. The methyl groups on the imidazole rings enhance both steric bulk and electronic stability. The interaction between this ligand and metal centers is crucial for understanding reaction mechanisms and is instrumental in the development of novel catalysts. Research has shown that iron complexes of bik can be synthesized, and these complexes have demonstrated activity in biomimetic oxidation catalysis, modeling the function of certain non-heme iron enzymes. nih.gov The formation of the tris-chelated iron(II) complex, [FeII(bik)3]2+, has been noted during the iron-catalyzed oxidation of related ligand precursors, indicating its stability and relevance within these catalytic cycles. nih.gov

Metal Complexes Derived from this compound in Catalysis

The chelation of this compound to metal ions yields a variety of complexes with distinct structural and electronic properties, which in turn dictates their catalytic behavior. Iron complexes, in particular, have been synthesized and structurally characterized, providing a platform for assessing their catalytic capabilities. nih.govresearchgate.net

The catalytic properties of metal complexes derived from this compound have been primarily investigated in the context of oxidation reactions. nih.gov The mononuclear iron(II) complex, FeII(bik)32, has been identified as an active catalyst for the oxidation of both alkanes and olefins. nih.govnih.gov

In alkane oxidation using tert-butyl hydroperoxide (t-BuOOH) as the oxidant, this complex demonstrates high selectivity for tertiary C-H bonds. nih.gov For example, in the oxidation of adamantane, the ratio of tertiary to secondary C-H bond oxidation was found to be 29.6. nih.gov The complex also catalyzes the stereoselective oxidation of olefins to epoxides using hydrogen peroxide as the oxidant. nih.gov

Furthermore, a dinuclear iron(III) complex, FeIII2(μ-OH)2(bik)44, has been synthesized and characterized. nih.govnih.gov While this Fe(III) complex itself is a precursor, it was observed to undergo spontaneous reduction in methanol (B129727) to form the catalytically active blue [FeII(bik)3]2+ species. nih.govnih.gov The table below summarizes the key structurally characterized iron complexes.

Complex FormulaMetal IonKey Structural FeaturesReference
[Fe(C9H10N4O)3]Cl2·5.5H2OFe(II)Homoleptic, tris-chelated mononuclear complex, octahedral geometry. researchgate.net
[FeCl2(C9H10N4O)2]Fe(II)Mononuclear complex with two bidentate bik ligands and two chloro ligands. researchgate.net
[Fe2Cl4(C9H10N4O)2]·2CH3OHFe(II)Centrosymmetric, binuclear complex with bridging chloride ligands; square-pyramidal Fe centers. researchgate.net
FeIII2(μ-OH)2(bik)44Fe(III)Dinuclear complex with two bridging hydroxide (B78521) groups. nih.govnih.gov
FeII(bik)32Fe(II)Tris-chelated mononuclear complex exhibiting spin-crossover behavior. nih.gov

Mechanistic investigations provide insight into how these catalysts function. Studies on related iron(II)-bis(imidazolyl) complexes, which serve as excellent models, have been conducted to understand the elementary steps of oxidation reactions. rsc.org Pulse radiolysis studies on the one-electron oxidation of iron(II)–bis(imidazol-2-yl)methane (FeII–2-BIM) complexes, which are good models for non-haem iron enzymes, show that the oxidant initially attacks the ligand rather than the metal center. rsc.org

The proposed mechanism involves the formation of a ligand radical, followed by a rapid intramolecular electron transfer from the Fe(II) center to the ligand radical, resulting in an Fe(III) complex. rsc.org The rate of this intramolecular electron transfer is estimated to be greater than 10^6 s⁻¹. rsc.org This contrasts with iron(II)-histidine complexes, where the initial oxidation of the ligand does not control the process, suggesting that the nature of the metal-ligand bond is critical. rsc.org

For the catalytic oxidation of alkanes by the [FeII(bik)3]2+ complex, several observations hint at the mechanism:

Low alcohol/ketone ratios in cyclohexane (B81311) oxidation suggest the involvement of a potent oxidizing intermediate. nih.gov

A strong dependence on the presence of O2 for the total turnover number points to a complex interplay between the peroxide oxidant and molecular oxygen. nih.gov

Low retention of configuration in the oxidation of cis-1,2-dimethylcyclohexane (B165935) indicates the formation of a long-lived substrate radical intermediate, which allows for conformational rearrangement before the final product is formed. nih.gov

Specific Catalytic Transformations and Their Underlying Principles

The primary catalytic application of this compound complexes is in iron-catalyzed oxidation processes, mimicking the activity of non-heme iron-containing enzymes like lipoxygenase. nih.govrsc.org The FeII(bik)32 complex has proven effective in the oxidation of challenging substrates like alkanes and the selective epoxidation of olefins. nih.gov

The high selectivity for tertiary C-H bonds in alkane oxidation is a notable feature. This is attributed to the nature of the high-valent iron-oxo species presumed to be the active oxidant, which preferentially attacks the weakest C-H bond. The results for the oxidation of several alkanes with the [FeII(bik)3]2+/t-BuOOH system are detailed below.

SubstrateOxidantProductsKey ObservationReference
Adamantanet-BuOOHAdamantan-1-ol, Adamantan-2-ol, Adamantan-2-oneHigh 3°/2° selectivity (29.6) nih.gov
Cyclohexanet-BuOOHCyclohexanol, CyclohexanoneLow alcohol/ketone ratio nih.gov
Ethylbenzenet-BuOOH1-Phenylethanol, AcetophenoneLow alcohol/ketone ratio nih.gov
cis-1,2-Dimethylcyclohexanet-BuOOHMixture of alcohol isomersLow retention of stereochemistry nih.gov
OlefinsH2O2EpoxidesStereoselective oxidation nih.gov

These findings underscore the potential of these complexes as functional models for biological oxidation systems and as catalysts for selective chemical transformations.

While this compound is a prominent ligand in the field of biomimetic and coordination chemistry, its application in metallocene catalysis is less documented in peer-reviewed literature. Metallocene catalysts are typically characterized by a transition metal atom "sandwiched" between two cyclopentadienyl-type ligands. The compound has been commercially marketed under the category of "Metallocene Catalysts," suggesting a potential or intended use in this area. mcat.de However, detailed studies or specific examples of its incorporation into a traditional metallocene framework or as an activator for such systems are not widely reported in the available scientific literature. Its role may be speculative or confined to highly specialized, niche applications not captured in broader research databases.

Future Directions in Catalytic System Development and Optimization

The exploration of this compound and its derivatives as ligands in catalysis is an evolving field. Future research is poised to focus on several key areas to enhance the efficacy, selectivity, and applicability of these catalytic systems. The primary strategies will likely revolve around rational ligand design, the engineering of novel catalyst supports, and the application of computational chemistry to predict and understand catalytic behavior.

A significant avenue for future development lies in the modification of the ligand backbone . The electronic and steric properties of the this compound ligand can be fine-tuned by introducing various substituents on the imidazole rings. For instance, the incorporation of electron-donating or electron-withdrawing groups can modulate the electron density at the metal center in the resulting complex, thereby influencing its catalytic activity and selectivity. This approach is a well-established strategy for optimizing N-heterocyclic carbene (NHC) catalysts, which are structurally related to the carbene precursors derived from imidazolium (B1220033) salts.

Another promising direction is the development of heterogenized catalytic systems . Immobilizing the this compound-metal complexes on solid supports, such as polymers, silica (B1680970), or nanoparticles, can offer significant advantages. mdpi.com These include enhanced catalyst stability, simplified separation of the catalyst from the reaction products, and the potential for catalyst recycling, which is crucial for developing sustainable and cost-effective industrial processes. mdpi.com Research into functionalized supports that can actively participate in the catalytic cycle is also an emerging trend. mdpi.com

The use of computational and theoretical studies is expected to play an increasingly important role in the rational design of new catalysts. researchgate.net Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, the geometries of catalytic intermediates, and the electronic factors governing catalyst performance. researchgate.net Such computational screening can accelerate the discovery of more efficient catalysts by predicting the most promising ligand modifications and reaction conditions before their experimental implementation. researchgate.net

Furthermore, the exploration of novel metal complexes beyond the commonly used palladium is a key area for expansion. Investigating the coordination of this compound with a wider range of transition metals could unlock new catalytic transformations. The synthesis and characterization of complexes with metals like cobalt, nickel, and iron are of particular interest due to their lower cost and unique reactivity profiles. mdpi.com

Finally, expanding the scope of catalytic applications for these systems is a continuous goal. While their use in cross-coupling reactions has been a primary focus, future work will likely explore their potential in other important organic transformations, such as C-H activation, polymerization, and asymmetric catalysis. For the latter, the development of chiral derivatives of this compound will be essential.

The table below summarizes potential future research directions for the optimization of catalytic systems based on this compound.

Research DirectionProposed StrategyExpected Outcome
Ligand Modification Introduction of various functional groups on the imidazole rings.Enhanced catalytic activity, selectivity, and stability.
Catalyst Heterogenization Immobilization on solid supports (polymers, nanoparticles, etc.). mdpi.comImproved catalyst reusability and process sustainability. mdpi.com
Computational Modeling Use of DFT and other theoretical methods for catalyst design. researchgate.netAccelerated discovery of optimized catalytic systems. researchgate.net
Exploration of New Metals Synthesis of complexes with earth-abundant metals (e.g., Fe, Ni, Co). mdpi.comDevelopment of more cost-effective and sustainable catalysts. mdpi.com
Expansion of Applications Testing in a wider range of catalytic reactions (e.g., C-H activation).Broadened utility of this class of catalysts.

Biochemical and Biological Research Applications

Investigation of Diverse Biological Activities of Bis(1-methyl-1H-imidazol-2-yl)methanone and its Derivatives

This compound and its related derivatives are subjects of ongoing research to explore their potential therapeutic applications, primarily in antimicrobial and anticancer fields. researchgate.net The imidazole (B134444) scaffold is known to interact with various biological macromolecules, which underpins its diverse bioactivities. researchgate.net

Derivatives of this core structure, particularly bis-imidazole and bis-benzimidazole compounds, have demonstrated a range of biological properties. Benzimidazoles, which feature a fused benzene (B151609) and imidazole ring, are recognized for a broad spectrum of pharmacological activities, including antibacterial, antiviral, anthelmintic, and anti-inflammatory effects. farmaciajournal.com Metal complexes of bis(1H-benzo[d]imidazol-2-yl)methanone, a related benzimidazole (B57391) derivative, have also been synthesized and evaluated for their biomedical potential. nih.gov These studies highlight the rich chemical versatility and biological relevance of the bis-imidazole methanone (B1245722) framework and its analogs. The primary research focus remains on their utility as potential antimicrobial and anticancer agents. researchgate.net

Antimicrobial Research

The imidazole moiety is a cornerstone of many clinically used antimicrobial agents. nih.govresearchgate.net Consequently, this compound and its derivatives are actively investigated for their potential to combat microbial infections. Research in this area encompasses evaluation against various bacterial and fungal pathogens.

The antibacterial potential of imidazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. Studies on various derivatives show a wide range of activities. For instance, certain bis-cyclic imidazolidine-4-one derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. researchgate.net Similarly, a thiosemicarbazone derivative of bis(1H-imidazol-2-yl)methylene was screened against bacteria including E. coli and Streptococcus pneumoniae.

In one study, novel imidazole derivatives, labeled HL1 and HL2, were tested against several bacterial strains. The results indicated that these compounds possess antibacterial properties, although at relatively high concentrations compared to standard antibiotics. nih.gov Another investigation into 1-(aryl)-2-(1H-imidazol-1-yl)methanones also sought to develop new broad-spectrum antibiotics. nih.gov However, not all imidazole derivatives show promise; a study of thirty-four imidazole-based compounds found none possessed antibacterial activity. researchgate.net

Research on imidazolone (B8795221) derivatives revealed weak anti-staphylococcal activity for most analogs. nih.gov Conversely, some nitroimidazole-1,3,4-oxadiazole hybrids have demonstrated significant activity against E. coli. nih.gov This variability underscores the importance of the specific substitutions on the imidazole ring in determining antibacterial efficacy.

Imidazole derivatives are a well-established class of antifungal agents, with many compounds inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.net Research into the antifungal properties of compounds related to this compound draws on this established mechanism.

Studies have shown that various imidazole derivatives exhibit potent in vitro antifungal action against a range of pathogens, including species of Aspergillus, Candida, Trichophyton, and Microsporum. nih.govnih.gov For example, silver(I) complexes of bis(imidazol-2-yl)methane derivatives have shown activity against the fungal pathogen Candida albicans. researchgate.netnih.gov In one study, several newly synthesized imidazole derivatives displayed strong growth inhibition (over 80%) against Saccharomyces cerevisiae, Candida albicans, and Candida krusei at a concentration of 500 μM. researchgate.net

The antifungal effects of these compounds are often significant. A series of new imidazole and triazole derivatives showed excellent in-vitro activity against multiple fungi, including strains resistant to existing drugs like fluconazole (B54011) and itraconazole. nih.gov This suggests that new derivatives based on the imidazole scaffold could help address the challenge of antifungal resistance.

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible microbial growth. For derivatives of this compound, MIC values vary significantly depending on the specific chemical structure and the target microorganism.

In antibacterial testing, some novel imidazole derivatives (HL1 and HL2) exhibited MICs of 625 µg/mL against Staphylococcus aureus and E. coli. researchgate.netnih.gov Other hybrid imidazole derivatives have shown much higher potency, with MIC values ranging from 4.9 to 17 µM against E. coli. nih.gov For antifungal activity, silver complexes of bis-imidazole ligands have demonstrated MICs between 10 and 100 µg/cm³ against Candida albicans. nih.gov

The following tables summarize selected MIC data for various imidazole derivatives, illustrating the range of potencies observed in research.

Table 1: Antibacterial MIC Values for Selected Imidazole Derivatives

Compound/Derivative ClassBacteriumMIC ValueSource
Imidazole Derivative (HL2)Staphylococcus aureus625 µg/mL researchgate.netnih.gov
Imidazole Derivative (HL1)MRSA1250 µg/mL researchgate.netnih.gov
Imidazole Derivative (HL2)Escherichia coli2500 µg/mL nih.gov
5-Nitroimidazole/1,3,4-oxadiazole Hybrid (62h)Escherichia coli4.9-17 µM nih.gov
Amino Acid-Derived Imidazolium (B1220033) Salt (3b)Escherichia coli128 µg/mL (MBC) nih.gov

Table 2: Antifungal MIC Values for Selected Imidazole Derivatives

Compound/Derivative ClassFungusMIC ValueSource
Ag2(2-BIM)22Candida albicans10–20 µg/cm³ nih.gov
Ag2{2-BIM(Me)}22Candida albicans20–50 µg/cm³ nih.gov
Ag2(2-BIM(Bz)OH)22·EtOHCandida albicans50–100 µg/cm³ nih.gov

The antimicrobial activity of this compound and its derivatives is assessed using standardized in vitro laboratory methods. These techniques are essential for determining the efficacy of new compounds against specific pathogens.

Commonly employed methods include:

Broth Dilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). farmaciajournal.com It involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the microorganism. nih.govnih.gov The growth is assessed visually or by measuring absorbance after incubation. nih.gov

Agar (B569324) Diffusion: This category includes the disk diffusion and agar well diffusion methods. In the disk diffusion method, paper disks impregnated with the test compound are placed on an agar plate swabbed with the target microorganism. ambeed.com In the agar well diffusion method, wells are punched into the agar and filled with the test compound solution. nih.gov The compound diffuses into the agar, and its effectiveness is determined by measuring the diameter of the zone of growth inhibition around the disk or well. nih.govambeed.com

These established methodologies provide a reliable framework for the initial screening and comparative evaluation of the antimicrobial potential of new imidazole derivatives. nih.govnih.gov

Anticancer Research

The imidazole ring is a key component in several anticancer agents, and research into this compound and its derivatives is an active area of investigation. researchgate.net Studies suggest that some imidazole derivatives may inhibit cancer cell proliferation through mechanisms such as the generation of reactive oxygen species (ROS) and subsequent DNA damage. researchgate.net

A variety of structurally related compounds have been evaluated for their anticancer effects. For example, bisbenzimidazole derivatives are known to act as DNA minor groove-binding ligands, a mechanism that can interfere with DNA replication and transcription in cancer cells. The in vitro antiproliferative activity of a bis(1H-benzo[d]imidazol-2-yl)methanone ligand and its metal chelates has been screened against different carcinoma cell lines. nih.gov One study found that a platinum(IV) complex of this ligand inhibited MCF-7 breast cancer cells by 35.45% at a concentration of 200 µg/ml. nih.gov

Other research has focused on synthesizing novel benzimidazole derivatives and evaluating their anticancer activity using methods like the MTT assay, which measures cell viability. farmaciajournal.com Some of these compounds have shown considerable activity when compared against standard chemotherapy drugs like Cisplatin. farmaciajournal.com Furthermore, certain imidazole derivatives have been designed as specific enzyme inhibitors, such as V600E-mutated BRAF kinase inhibitors, with some showing potent effects with IC₅₀ values in the sub-micromolar range. The broad interest in this class of compounds continues to drive the discovery of new potential anticancer agents.

Anti-tubercular Research

The global health challenge posed by tuberculosis, particularly drug-resistant strains, necessitates the discovery of new anti-tubercular agents with novel mechanisms of action. Imidazole-containing derivatives have emerged as a promising class of compounds in this area. researchgate.net

The imidazole scaffold is present in several compounds that have been investigated for anti-mycobacterial activities. researchgate.netnih.gov For instance, derivatives of 1H-benzo[d]imidazole have shown potent antitubercular activity, inhibiting the growth of Mycobacterium tuberculosis at nanomolar concentrations. nih.gov These benzimidazole derivatives have been found to target the essential MmpL3 protein, which is involved in the transport of key components of the mycobacterial cell wall. nih.gov

However, based on a review of available scientific literature, specific studies focusing on the evaluation of this compound or its direct derivatives as anti-tubercular agents have not been prominently reported. The existing research tends to focus on broader categories of imidazole or benzimidazole derivatives. researchgate.netnih.govnih.gov

The standard protocol for evaluating new anti-tubercular agents involves testing them against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. For example, studies on 1H-benzo[d]imidazole derivatives involved selecting for drug-resistant mutants and using whole-genome sequencing to identify the genetic basis of resistance, which led to the identification of the MmpL3 target. nih.gov

Currently, there is a lack of specific published data on the testing of this compound against strains of Mycobacterium tuberculosis. Further research would be required to determine if this compound or its derivatives possess activity against this pathogen and to elucidate their potential mechanism of action.

Other Biological Interactions and Modulations

The versatile structure of this compound, featuring two 1-methylimidazole (B24206) rings connected by a carbonyl group, facilitates a range of biological interactions. Research into this and related compounds has revealed its capacity to modulate the activity of specific biological molecules.

Interaction with Specific Enzymes and Receptors for Activity Modulation

The mechanism of action for this compound involves its ability to bind to specific molecular targets like enzymes and receptors, thereby modulating their activity and prompting various physiological responses. While extensive research on its direct receptor binding is ongoing, its interaction with metal ions, which can be cofactors in enzymes, is well-documented. The compound is recognized as a highly selective colorimetric indicator for iron (II) ions in aqueous solutions. chemicalbook.com It forms stable complexes with metals, such as the structurally characterized Tris[this compound-kappa2N3]iron(II) dichloride. nih.gov

Analogous structures provide insight into potential receptor interactions. For instance, a class of related compounds, Bis(1H-2-indolyl)methanones, has been identified as inhibitors of the platelet-derived growth factor (PDGF) receptor kinase, a key player in cell growth and differentiation. acs.org This inhibition of a specific receptor kinase by a similar bis-methanone scaffold highlights a potential avenue of activity for this compound. acs.org

Table 1: Summary of Molecular Interactions

Compound/ClassInteracting Molecule/TargetObserved EffectReference
This compoundIron (II) IonsForms stable complexes; acts as a colorimetric indicator. chemicalbook.comnih.gov
Bis(1H-2-indolyl)methanones (Analogue)Platelet-Derived Growth Factor (PDGF) Receptor KinaseInhibition of receptor autophosphorylation. acs.org
Imidazole (Parent Moiety)GH1 β-glucosidaseEnzyme inhibition via a partial competitive mechanism. nih.gov

Involvement in Enzymatic Processes (drawing on general imidazole derivative research)

The imidazole ring, a core component of this compound, is of fundamental importance in numerous biological processes. nih.govwikipedia.org It is the functional group of the amino acid histidine, which is a critical residue in the active sites of many enzymes. nih.govwikipedia.org The imidazole moiety's ability to act as both a hydrogen bond donor and acceptor is fundamental to the catalytic activity of these enzymes. nih.gov

Imidazole derivatives can readily bind to a variety of enzymes and receptors through multiple weak interactions, leading to a broad spectrum of biological activities. researchgate.net A clear example of this is the direct inhibition of enzyme activity by the parent compound, imidazole. It has been shown to inhibit GH1 β-glucosidase through a partial competitive mechanism, where its interaction with the enzyme's active site reduces the enzyme's affinity for its substrate. nih.gov This demonstrates the potential for imidazole-containing compounds to directly participate in and modulate enzymatic processes. nih.gov

Table 2: Role of the Imidazole Moiety in Enzymatic Processes

Feature/ExampleDescriptionBiological SignificanceReference
Histidine ResidueThe amino acid histidine contains an imidazole side chain.Frequently found in the active sites of enzymes, participating directly in catalysis (e.g., in hemoglobin). nih.govwikipedia.org
Hydrogen BondingThe imidazole ring can both donate and accept hydrogen bonds.This property is fundamental to the mode of action for many enzymes that utilize histidine for their catalytic function. nih.gov
Enzyme InhibitionImidazole itself acts as a partial competitive inhibitor of GH1 β-glucosidase.Demonstrates that the imidazole structure can directly interact with enzyme active sites to modulate activity. nih.gov

Mechanism of Action Studies in Biological Systems

Understanding the precise mechanisms through which this compound exerts its effects is a key area of research, utilizing both experimental and computational approaches.

Elucidation of Specific Molecular Targets and Biological Pathways

The specific molecular targets and biological pathways affected by this compound are currently under investigation. Broader research into imidazole derivatives suggests that their anticancer properties may stem from the generation of reactive oxygen species (ROS) and subsequent DNA damage, a process that can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.

Studies on analogous compounds have identified more specific targets. For example, the PDGF receptor kinase is a confirmed molecular target for Bis(1H-2-indolyl)methanones. acs.org In another study, a related compound, bis(1H-benzo[d]imidazol-2-yl)methanone, was predicted through computational studies to interact with proteins designated 2rkb, 2bem, and 4ewp, suggesting potential pathways for its activity against liver cancer cells. researchgate.net

Table 3: Potential Molecular Targets and Pathways for Imidazole-Based Methanones

Compound/ClassPotential Molecular Target/PathwayAssociated Biological ActivityReference
Imidazole DerivativesROS Generation, DNA Damage, p53 PathwayAnticancer
Bis(1H-2-indolyl)methanonesPDGF Receptor KinaseInhibition of cell proliferation acs.org
bis(1H-benzo[d]imidazol-2-yl)methanoneProteins: 2rkb, 2bem, 4ewpAnticancer (Liver) researchgate.net

Binding Affinity Studies Utilizing Computational Molecular Docking

Computational molecular docking is a powerful tool for predicting and analyzing the interaction between a ligand, such as this compound, and its target protein. This method has been successfully applied to similar compounds to elucidate their binding modes. acs.org

For Bis(1H-2-indolyl)methanones, a homology model of the PDGF receptor kinase's ATP binding site was used to study the interaction. acs.org The model predicted that the methanone oxygen forms a hydrogen bond with the backbone amide of a cysteine residue (Cys684), while one of the indole's NH groups forms a hydrogen bond with the backbone carbonyl of the same residue. acs.org This detailed binding hypothesis explains the structure-activity relationship observed for this class of inhibitors. acs.org

Similarly, molecular docking was used to confirm the potential of bis(1H-benzo[d]imidazol-2-yl)methanone and its metal complexes as anticancer agents by modeling their reactivity with target proteins. researchgate.net Even for the simple imidazole molecule, computational docking correctly suggested its interaction within the active site of GH1 β-glucosidase, which was later confirmed by kinetic experiments. nih.gov These studies underscore the utility of molecular docking in identifying binding affinities and mechanisms for this class of compounds.

Table 4: Findings from Molecular Docking Studies of Related Methanones

Compound ClassTarget ProteinKey Finding from Docking StudyReference
Bis(1H-2-indolyl)methanonesPDGF Receptor KinasePredicted H-bonds between the methanone oxygen and indole (B1671886) NH with the Cys684 residue in the ATP binding pocket. acs.org
bis(1H-benzo[d]imidazol-2-yl)methanoneProteins 2rkb, 2bem, 4ewpDocking results supported the compound's potential efficacy against liver cancer cells. researchgate.net
ImidazoleGH1 β-glucosidaseCorrectly predicted that imidazole interacts with residues forming the enzyme's active site. nih.gov

Analytical and Sensing Applications

Bis(1-methyl-1H-imidazol-2-yl)methanone as a Colorimetric Indicator

This compound is recognized for its function as a colorimetric indicator, most notably for the detection of iron(II) ions. The formation of a stable complex between the compound and iron(II) results in a measurable change in color, providing a visual method for the identification of Fe(II) in aqueous solutions. The nitrogen atoms within the imidazole (B134444) rings act as donor sites, coordinating with the iron ion to facilitate the formation of this colored complex. This fundamental property underpins its use in more quantitative analytical techniques.

Photometric Determination of Metal Ions

The color-forming reaction of this compound with specific metal ions allows for their quantitative determination using photometric methods. Spectrophotometry, which measures the absorption of light by the colored complex, is a primary technique employed for this purpose.

Development of Highly Selective Detection Methods for Iron(II) in Aqueous Samples

This compound has been identified as a highly selective colorimetric indicator for the photometric determination of iron(II) in aqueous samples. sigmaaldrich.com The specificity of the reagent for Fe(II) is a critical aspect of method development, as it minimizes interference from other metal ions that may be present in the sample matrix. Research into the coordination chemistry of this compound with iron(II) has revealed the formation of distinct complex structures. For instance, studies have characterized tris[this compound-κ²N³]iron(II) dichloride, a homoleptic tris-chelate complex, which demonstrates the stable coordination environment that facilitates selective detection. nih.gov The development of such selective methods is crucial for accurate iron quantification in various applications.

Quantification Techniques Utilizing Spectrophotometric Methods

The quantification of metal ions, particularly iron(II), using this compound is based on the Beer-Lambert law. This principle states that the absorbance of the colored complex solution is directly proportional to the concentration of the metal ion. A typical spectrophotometric method would involve the reaction of the sample containing the metal ion with a solution of the reagent, followed by the measurement of the absorbance at a specific wavelength (λmax). While specific analytical parameters such as molar absorptivity, the linear range of detection, and the limit of detection for the Fe(II) complex with this compound are not extensively detailed in the readily available literature, the general methodology is well-established for similar chromogenic reagents.

For a related compound, bis(1H-benzo[d]imidazol-2-yl)methanone, studies on its metal chelates with ions such as Zn(II), Ni(II), Cu(II), and Fe(III) have been conducted, suggesting the broader potential of such methanone (B1245722) structures in metal ion analysis. researchgate.net The characterization of these complexes often involves spectroscopic techniques to determine the nature of the metal-ligand bonding and the geometry of the complex, which are crucial for understanding the basis of the analytical method. researchgate.net

Utility in Biochemical Assays for the Detection of Various Metal Species

The ability of this compound to form stable complexes with metal ions makes it a valuable tool in biochemical assays. The precise quantification of metal ions is essential in many biological systems, as these ions play critical roles in various enzymatic and cellular processes. While the primary application highlighted is for iron(II), the fundamental coordination chemistry suggests potential for the detection of other transition metal ions as well. The imidazole moiety is a common coordinating group in biological systems, and synthetic analogues like this compound can be designed to target specific metal ions of interest in biological fluids or cell cultures.

Practical Applications in Environmental Monitoring and Industrial Processes

The principles of colorimetric and photometric detection using this compound lend themselves to practical applications in environmental monitoring and industrial quality control. For instance, the determination of iron concentrations in water samples is a common requirement for assessing water quality. While specific documented applications of this particular compound in routine environmental or industrial analysis are not widespread in the available literature, its properties as a selective reagent for iron(II) indicate its potential for such uses. sigmaaldrich.com The development of robust and portable analytical methods based on this reagent could offer a convenient means for on-site monitoring.

Below is a table summarizing the compound and its key application as identified in the research.

Compound NameKey Application
This compoundColorimetric and photometric determination of Iron(II)
bis(1H-benzo[d]imidazol-2-yl)methanoneChelation with Zn(II), Ni(II), Cu(II), and Fe(III)
tris[this compound-κ²N³]iron(II) dichlorideIron(II) complex for structural analysis

Theoretical and Computational Studies

Quantum Chemical Calculations

Detailed quantum chemical calculations are crucial for understanding the fundamental electronic behavior of a molecule. However, specific studies employing methods like Density Functional Theory (DFT), Complete Active Space Self-Consistent Field (CASSCF), and Time-Dependent Density Functional Theory (TD-DFT) for Bis(1-methyl-1H-imidazol-2-yl)methanone have not been identified.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

No dedicated DFT studies on the electronic structure and reactivity of this compound are available. For related compounds like bis(1H-benzo[d]imidazol-2-yl)methanone, DFT has been used to optimize molecular geometries and analyze reactivity features, often in the context of their metal complexes. researchgate.net Such studies on analogous compounds typically employ functionals like B3LYP to correlate theoretical and experimental data. capes.gov.br

Complete Active Space Self-Consistent Field (CASSCF) Calculations for Electronic and Magnetic Properties

There is no available research that applies CASSCF calculations to determine the electronic and magnetic properties of this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Optoelectronic Properties

Investigations into the optoelectronic properties of this compound using TD-DFT are not present in the current body of scientific literature. Theoretical explorations on different, more complex imidazole (B134444) derivatives have utilized TD-DFT to predict properties relevant to applications in materials science, such as in dye-sensitized solar cells. researchgate.net

Molecular Modeling and Dynamics Simulations

Similarly, specific molecular modeling and dynamics simulations for this compound are not reported.

Analysis of Electronic Structure and Correlation with Macroscopic Properties (e.g., magnetism, luminescence)

A direct analysis correlating the electronic structure of this compound with macroscopic properties like magnetism or luminescence through molecular modeling is currently unavailable. Studies on different imidazole-based ligands and their metal complexes have explored these aspects, but the findings are not transferable. researchgate.net

Conformational Analysis and Geometrical Optimizations

While conformational analysis and geometry optimizations are standard computational procedures, specific published data for this compound is lacking. For the related compound bis-(1H-Benzimidazol-2-yl)-methanone, DFT calculations have been used to study its conformational dynamics, revealing a low energy barrier between different conformations. capes.gov.br Similar studies on other complex imidazole systems have also been performed to find the most stable conformers. sciforum.netmdpi.com

Prediction of Reactivity and Interaction Mechanisms

This compound, also known as bik-Me, is a versatile N,N'-bidentate ligand that has been the subject of several theoretical and computational studies to understand its interactions with various metal ions. These studies provide significant insights into the coordination chemistry and electronic properties of the resulting metal complexes.

Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) calculations have been instrumental in elucidating the structure-property relationships in complexes of this compound. For instance, in a study of a dysprosium (Dy) complex, [Dy(dbm)3(bik-Me)] (where dbm is 1,3-diphenyl-1,3-propanedione), theoretical calculations were performed to correlate the observed slow magnetic relaxation behavior with the electronic structure and geometry of the complex. researchgate.net These calculations revealed a trigonal bipyramidal geometry in a DyO6N2 environment. researchgate.net

Furthermore, DFT has been employed to study the energy minimum conformation of the this compound ligand itself, in both its neutral and anion radical states. researchgate.net When coordinated to gold(III), forming a cationic complex [(bik)AuCl2]+, DFT calculations supported an N,N'-coordination mode, resulting in the formation of a six-membered chelate ring. researchgate.net The calculations also indicated that the Lowest Unoccupied Molecular Orbital (LUMO) of this complex is centered on the Au-Cl bonds, which aligns with experimental electrochemical and Electron Paramagnetic Resonance (EPR) results. researchgate.net

The coordinating behavior of this compound has also been investigated in complexes with other transition metals, such as iron(II) and manganese(II). researchgate.netdocumentsdelivered.com Structural characterization of tris[this compound-κN]iron(II) dichloride, [Fe(C9H10N4O)3]Cl2, confirmed it as the first structurally defined homoleptic tris[bis(imidazol-2-yl) ketone]–metal complex. documentsdelivered.com In cis-bis[this compound-κN]dichloroiron(II), [FeCl2(C9H10N4O)2], the versatility of the ligand is demonstrated as it accommodates a different coordination environment. documentsdelivered.com

The following table summarizes the theoretical studies and coordination behavior of this compound with different metal ions.

Metal IonComplexTheoretical MethodKey Findings
Dysprosium(III)[Dy(dbm)3(bik-Me)]DFT, CASSCFTrigonal bipyramidal geometry; correlation with slow magnetic relaxation. researchgate.net
Gold(III)[(bik)AuCl2]+DFTN,N'-coordination forming a six-membered chelate ring; LUMO centered on Au-Cl. researchgate.net
Iron(II)[Fe(C9H10N4O)3]Cl2-First structurally characterized homoleptic tris[bis(imidazol-2-yl) ketone]–metal complex. documentsdelivered.com
Iron(II)[FeCl2(C9H10N4O)2]-Demonstrates versatile coordination behavior. documentsdelivered.com
Manganese(II)[Mn(bik)2Cl2]-Characterized by X-ray crystallography, ESR, and UV-Vis methods. researchgate.net
Manganese(II)Mn(bik)3-Characterized by X-ray crystallography, ESR, and UV-Vis methods. researchgate.net

While the imidazole rings within this compound are recognized for their presence in biologically active compounds, specific computational studies to explore the potential biological targets and pathways of this particular compound are not extensively reported in the available literature. The primary focus of computational research on this compound has been on its coordination chemistry and the resulting properties of its metal complexes, which are of significant interest in materials science. researchgate.net

General statements in the literature suggest that the biological activity of such imidazole-containing compounds would involve interactions with specific molecular targets like enzymes or receptors, thereby modulating their activity. researchgate.net However, without dedicated in silico screening or target prediction studies for this compound, its potential biological targets and the pathways it might influence remain speculative.

Advanced Characterization Techniques in Research

Single Crystal X-ray Crystallography for Precise Structural Definition

For instance, the crystal structures of cobalt(II) complexes with related imidazole (B134444) derivatives reveal detailed information about coordination environments. In some cases, the cobalt ion is pentacoordinated with a trigonal bipyramidal stereochemistry. nih.gov In other structures, three crystallographically independent neutral molecules can be present in the asymmetric unit, with cobalt(II) ions exhibiting different stereochemistries such as octahedral, tetrahedral, and square pyramidal. nih.gov

In a copper(II) complex with the related ligand 2-methyl-1H-imidazole, the copper cation is coordinated by two nitrogen atoms from two imidazole ligands and two oxygen atoms from two 1-naphthylacetate (B1228651) anions, resulting in a square planar coordination geometry. nih.gov The Cu-N and Cu-O bond lengths were determined to be 1.9750 (18) Å and 1.9791 (16) Å, respectively. nih.gov These complexes can be further linked into chains through hydrogen bonding. nih.gov

The study of a one-dimensional double-bridged chain polymer, [Cd(NO3)2(C9H12N4)2]n, formed with the related ligand bis(2-methyl-1H-imidazol-1-yl)methane, showcases a 16-membered macrometallacyclic structure. Such detailed structural information is invaluable for designing new materials with specific properties.

Table 1: Representative Crystallographic Data for a Related Imidazole Complex

Parameter Value
Compound Bis(2-methyl-1H-imidazole-κN3)bis[2-(naphthalen-2-yl)acetato-κO]copper(II) nih.gov
Formula [Cu(C12H9O2)2(C4H6N2)2] nih.gov
Molecular Weight 598.14 nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c
a (Å) 28.430 (4) nih.gov
b (Å) 7.5544 (10) nih.gov
c (Å) 13.9417 (19) nih.gov
β (°) 108.216 (2) nih.gov
Volume (ų) 2844.2 (7) nih.gov

Spectroscopic Methods (e.g., Variable Temperature Photoluminescence Studies)

Spectroscopic techniques are fundamental in probing the electronic structure and photophysical properties of Bis(1-methyl-1H-imidazol-2-yl)methanone and its derivatives. The compound itself is suitable for analysis by UV/Vis spectroscopy. sigmaaldrich.com

Particularly insightful are studies on the luminescence of metal complexes incorporating this or similar ligands. For example, d¹⁰ metal complexes, such as those of zinc(II) and cadmium(II), with the related ligand 1,4-bis(2-bethyl-1H-imidazol-1-yl)benzene have been shown to exhibit solid-state fluorescence. ynu.edu.cn These complexes display blue fluorescence, with maximum emission peaks observed around 460 nm and 470 nm, highlighting their potential as luminescent materials. ynu.edu.cn The study of such complexes provides a model for understanding the potential photoluminescent behavior of materials derived from this compound.

Luminescent transition metal complexes, in general, are of significant interest for various applications. nih.gov The photophysical properties of these complexes, including their absorption and emission wavelengths, are dictated by the nature of the metal center and the coordinated ligands. nih.gov For instance, iridium(III) complexes are known for their strong luminescence, which can be tuned from blue to near-infrared by modifying the ligand structure. nih.gov

Magnetic Susceptibility Measurements and Spin Dynamics Analysis

When this compound acts as a ligand for paramagnetic metal ions, the resulting complexes can exhibit interesting magnetic properties. Magnetic susceptibility measurements are a key tool for investigating these properties.

Studies on mixed-ligand complexes of nickel(II) and manganese(II) with benzimidazole (B57391) ligands and various organic carboxylic acids have demonstrated a range of magnetic behaviors. nih.gov Depending on the specific structure and the metal ion, these complexes can exhibit either ferromagnetic or antiferromagnetic coupling between the metal centers. nih.gov

The field of spin dynamics analysis, often employing techniques like electron spin resonance (ESR), provides deeper insights into the magnetic behavior of materials. aps.orgyoutube.com Research on lanthanide bis(benzoxazol-2-yl)methanides, for example, has utilized SQUID (Superconducting Quantum Interference Device) magnetometry to investigate their magnetic properties. d-nb.info While these particular lanthanide complexes did not exhibit single-molecule magnet (SMM) behavior, the study underscores the importance of the ligand's coordination geometry in determining the magnetic characteristics of the complex. d-nb.info The analysis of spin dynamics can reveal information about the relaxation processes of magnetization, which is crucial for the development of molecular magnets. aps.org

Electrochemical Studies for Redox Properties

Electrochemical studies, such as cyclic voltammetry, are employed to determine the redox properties of this compound and its complexes. These studies reveal the potentials at which the compound can be oxidized or reduced, providing information about its electronic structure and its ability to participate in electron transfer reactions.

While direct electrochemical data for the free this compound ligand was not found in the provided search results, research on related compounds offers valuable insights. For example, a study on copper(II) complexes with tetradentate ligands containing bis-imidazolyl moieties showed that the complexes undergo quasi-reversible one-electron reduction in both acetonitrile (B52724) and aqueous solutions. mcat.de

Furthermore, comparative studies on the electrochemical properties of a series of structurally correlated benzo[1,2-c;4,5-c′]bis nih.govchemicalbook.comthiadiazole, nih.govchemicalbook.com-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline (B3350192) derivatives have demonstrated how the core structure and substituents can be modified to tune the electronic properties and energy gaps of the molecules. nih.gov This highlights the potential to tailor the redox behavior of materials based on the this compound framework for applications in electronics and materials science.

Emerging Research Directions and Future Perspectives

Rational Design of Novel Ligands with Tailored Properties Based on Bis(1-methyl-1H-imidazol-2-yl)methanone Core

The core structure of this compound serves as a foundational scaffold for the rational design of new ligands with precisely tailored properties. The inherent characteristics of this molecule, such as the steric bulk and electronic stability provided by the N-methyl groups, make it an excellent starting point for creating ligands with specific coordination geometries and electronic environments. Researchers are actively exploring modifications to this core structure to fine-tune its functionality for various applications.

One primary area of investigation involves the synthesis of derivatives where the methyl groups on the imidazole (B134444) rings are replaced with other alkyl or functional groups. This allows for the systematic alteration of the ligand's steric and electronic properties, which in turn influences the geometry and stability of the resulting metal complexes. For instance, substituting the methyl groups with bulkier substituents can create more sterically crowded coordination spheres around a metal center, potentially leading to unusual coordination numbers or stabilizing reactive intermediates in catalytic cycles.

Another avenue of rational design focuses on modifying the ketone linker. Reduction of the carbonyl group to a hydroxyl or methylene (B1212753) bridge can alter the flexibility and bite angle of the ligand, impacting the formation of mononuclear versus polynuclear metal complexes. Furthermore, the introduction of additional donor groups onto the imidazole rings or the bridging unit can increase the denticity of the ligand, enabling the formation of more stable and complex coordination compounds. These modifications are guided by the desired application, whether it be for creating specific magnetic properties in materials science or for enhancing the catalytic activity of a metal center.

Exploration of Multimetallic Systems and Complex Architectures for Advanced Functionality

The this compound ligand has proven to be an effective component in the construction of multimetallic systems and complex molecular architectures. Its ability to act as a bridging ligand, connecting multiple metal centers, opens up possibilities for creating materials with cooperative effects and advanced functionalities.

Recent research has demonstrated the synthesis of binuclear and polynuclear complexes using this ligand. For example, a centrosymmetric binuclear iron(II) complex, di-μ-chloro-bis{[this compound-κ²N,N']chloroiron(II)}, has been structurally characterized. researchgate.net In this architecture, two iron centers are bridged by chloride ligands, with each iron atom also coordinated to one this compound ligand. Such multimetallic structures are of significant interest for their potential applications in magnetism and catalysis, where the proximity of metal centers can lead to unique electronic and reactive properties.

Furthermore, the ligand has been incorporated into more complex systems, including dysprosium complexes aimed at developing single-molecule magnets (SMMs). researchgate.net In the complex [Dy(dbm)₃(bik-Me)], where bik-Me is this compound and dbm is dibenzoylmethanate, the ligand coordinates to the dysprosium ion, contributing to a specific coordination geometry that influences the magnetic anisotropy and slow magnetic relaxation behavior of the complex. researchgate.netresearchgate.net The exploration of these multimetallic and high-nuclearity systems is a key step towards the development of advanced materials for data storage and quantum computing.

Development of Highly Efficient and Selective Catalytic Systems

While the catalytic applications of complexes derived from this compound are still an emerging area of research, the inherent properties of the ligand suggest significant potential. The interaction between the ligand and a metal center can be fine-tuned to create highly efficient and selective catalysts for a variety of organic transformations.

The development of such catalytic systems is predicated on the ability of the ligand to stabilize specific oxidation states of the metal and to create a well-defined coordination environment that can facilitate substrate binding and activation. For example, iron complexes bearing this ligand could potentially be explored as catalysts for oxidation reactions, drawing inspiration from the catalytic prowess of iron-containing enzymes. The structural characterization of complexes like tris[this compound-κ²N,N']iron(II) dichloride provides a foundational understanding of the coordination chemistry that can be leveraged for catalyst design. researchgate.net

Future research in this area will likely focus on synthesizing a broader range of metal complexes with the this compound ligand and screening their activity in various catalytic reactions. This could include, but is not limited to, oxidation, reduction, and carbon-carbon bond-forming reactions. The insights gained from mechanistic studies on these systems will be crucial for the rational design of next-generation catalysts with improved performance.

Translation of Fundamental Biological Findings into Pre-Clinical Therapeutic Applications

The imidazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Consequently, derivatives of this compound and their metal complexes are being investigated for their potential as therapeutic agents. Research is ongoing to explore the antimicrobial and anticancer properties of this class of compounds.

The proposed mechanism of action for some imidazole derivatives involves the generation of reactive oxygen species (ROS) and subsequent DNA damage in cancer cells. While specific preclinical studies on this compound are not yet widely reported, the foundational research into its coordination chemistry with biologically relevant metal ions provides a strong basis for future investigations. For instance, the synthesis and characterization of manganese(II) complexes with this ligand are of interest, given the role of manganese in various biological processes and the potential for manganese-based compounds in medicine. researchgate.net

The translation of these fundamental findings into pre-clinical applications will require a systematic evaluation of the biological activity of a library of this compound-based compounds. This will involve in vitro screening against various cell lines and pathogens, followed by in vivo studies in animal models to assess efficacy and toxicity. The ultimate goal is to identify lead compounds that can be further developed into novel therapeutics.

Integration of Experimental and Theoretical Approaches for Comprehensive Understanding and Predictive Modeling

A comprehensive understanding of the structure, bonding, and reactivity of this compound and its complexes necessitates a synergistic approach that integrates experimental techniques with theoretical calculations. Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and predicting the properties of these systems.

For example, DFT calculations have been employed to study the energy minimum conformation of the neutral this compound ligand and its anion radical state. researchgate.net These theoretical insights complement experimental data from X-ray crystallography, providing a more complete picture of the molecule's behavior. In the study of dysprosium complexes containing this ligand, theoretical calculations at the DFT and CASSCF level of theory have been instrumental in correlating the electronic structure with the observed magnetic properties. researchgate.netresearchgate.net

The integration of experimental and theoretical methods allows for predictive modeling, which can guide the synthesis of new compounds with desired properties. For instance, computational screening can be used to predict the binding affinity of different metal ions to the ligand or to estimate the catalytic activity of a proposed complex before it is synthesized in the lab. This approach accelerates the discovery process and reduces the experimental workload. Future research will undoubtedly continue to leverage this powerful combination of techniques to unravel the full potential of this compound chemistry.

Identification of Current Challenges and Future Opportunities in the Field of this compound Research

The research into this compound is a burgeoning field with both challenges and significant opportunities. A primary challenge is the need for more extensive studies on the reactivity and application of its metal complexes. While the coordination chemistry is beginning to be well-explored with certain metals like iron and manganese, there is a vast landscape of other metal combinations that remain to be investigated. researchgate.netresearchgate.net

A significant opportunity lies in the development of novel catalytic applications. The tunability of the ligand's electronic and steric properties presents a fertile ground for designing catalysts for specific and challenging chemical transformations. Another major area of opportunity is in the field of medicinal chemistry. The initial indications of biological activity for related imidazole compounds suggest that a systematic investigation into the therapeutic potential of this compound derivatives could yield promising results.

Future research should also focus on the development of more complex and functional materials based on this ligand. This could include the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting photophysical or magnetic properties. The exploration of these advanced materials will require interdisciplinary collaborations between synthetic chemists, materials scientists, and physicists. Overcoming the current challenges and capitalizing on these opportunities will undoubtedly lead to exciting new discoveries and applications for this versatile chemical compound.

Q & A

Q. Basic Research Focus

  • ¹H-NMR : Used to confirm purity (>95%) and structural integrity in C₆D₆ or CDCl₃. Peaks at δ 7.58 (d, J = specific coupling constants) are characteristic of imidazole protons .
  • X-ray diffraction : Single-crystal analysis resolves bond lengths and angles in lanthanide complexes (e.g., [Dy(dbm)₃(bik-Me)]) .
  • Optical rotation : Measured via polarimetry ([α]D²⁵ = +25.3° in CDCl₃) to verify chiral centers in enantioselective products .

How can enantioselective synthesis of derivatives be achieved using this compound as a precursor?

Advanced Research Focus
Enantioselectivity is controlled using chiral Ce(IV) catalysts and sterically tuned substrates:

  • Catalyst design : Pyridyl-bis(oxazoline) ligands induce endo selectivity (>20:1 endo/exo) .
  • Substrate engineering : Bulky substituents (e.g., 4-chlorophenyl) on nitrones enhance stereochemical discrimination .
  • Reaction monitoring : Chiral HPLC and ¹H-NMR coupling constants validate enantiomeric ratios .

What role does this compound play in the design of lanthanide-based single-molecule magnets (SMMs)?

Advanced Research Focus
The compound acts as a neutral N,O-donor ligand in lanthanide complexes (e.g., [Dy(dbm)₃(bik-Me)]):

  • Coordination geometry : Bik-Me bridges lanthanide ions, promoting slow magnetic relaxation under zero dc field .
  • Magnetic studies : AC susceptibility measurements reveal energy barriers (Δ/kB) up to 50 K for Dy(III) complexes .
  • Crystal field effects : Ligand rigidity minimizes quantum tunneling of magnetization, critical for SMM performance .

How do computational studies inform the electronic properties and reactivity of this compound?

Q. Advanced Research Focus

  • DFT calculations : The 6-31G(d,p) basis set predicts HOMO-LUMO gaps (~4.5 eV), correlating with UV-Vis absorption bands .
  • Electrostatic potential maps : Identify nucleophilic sites (imidazole N-atoms) for metal coordination or electrophilic substitution .
  • Reactivity predictions : Transition-state modeling guides regioselective functionalization of the methanone backbone .

How should researchers address discrepancies in reported spectroscopic data for this compound complexes?

Q. Data Contradiction Analysis

  • Solvent effects : NMR shifts vary with deuterated solvents (C₆D₆ vs. CDCl₃); internal standards (TMS) ensure consistency .
  • Crystallographic vs. solution data : X-ray structures may show distorted geometries due to packing effects, unlike solution-phase NMR .
  • Batch variability : Trace impurities (e.g., exo-isomers) in synthesis require rigorous Prep HPLC purification .

What methodologies are used to investigate this compound in metal-organic frameworks (MOFs) for luminescent properties?

Q. Advanced Application Focus

  • Ligand incorporation : Bik-Me coordinates to Zn(II) or Ln(III) nodes, forming porous MOFs with antenna effects .
  • Luminescence quenching : Guest molecules (e.g., nitroaromatics) reduce emission intensity, enabling sensor applications .
  • Time-resolved spectroscopy : Measures excited-state lifetimes to distinguish ligand-centered vs. metal-centered transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.